

Technical Support Center: Lanthanum-140

Detector Efficiency Calibration

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Compound of Interest

Compound Name: Lanthanum-140

Cat. No.: B1220453

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This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using **Lanthanum-140** (^{140}La) for detector efficiency calibration.

Frequently Asked Questions (FAQs)

Q1: Why is **Lanthanum-140** a suitable source for efficiency calibration?

A1: **Lanthanum-140**, often in equilibrium with its parent Barium-140 (^{140}Ba), is a valuable calibration source because it emits multiple gamma rays over a wide energy range.^{[1][2]} Its most prominent gamma-ray emission is at 1596.2 keV, providing a high-energy point for calibration curves.^{[2][3]} This wide energy range allows for a more comprehensive efficiency characterization of the detector system.

Q2: What are the primary gamma energies of **Lanthanum-140** used for calibration?

A2: While ^{140}La has a complex decay scheme with numerous gamma rays, the most intense and commonly used emissions for efficiency calibration include 328.76 keV, 487.03 keV, 815.79 keV, 925.24 keV, and the high-energy 1596.2 keV peak. The precise energies and their emission probabilities are crucial for accurate calibration.^{[2][3]}

Q3: How does the presence of the parent radionuclide, Barium-140, affect the calibration?

A3: ^{140}La is produced from the decay of ^{140}Ba .^[3] For calibration purposes, it is essential to use a source where ^{140}Ba and ^{140}La are in secular equilibrium.^[3] This ensures a stable and predictable emission rate of ^{140}La gamma rays. The presence of ^{140}Ba itself does not interfere with the primary ^{140}La peaks used for calibration, but its decay properties determine the activity of the ^{140}La .

Q4: What is "true coincidence summing" and how does it impact ^{140}La calibration?

A4: True coincidence summing (TCS) occurs when a nucleus emits two or more gamma rays in cascade, and the detector simultaneously registers them as a single event.^{[4][5][6][7]} This can lead to a decrease in the net peak area of the individual gamma rays and the appearance of sum peaks.^[7] Since ^{140}La has a complex decay scheme with cascading gammas, TCS effects can be significant, especially in close-counting geometries, potentially leading to an underestimation of the detector efficiency at certain energies.^{[4][7][8]} Correction factors may be necessary to ensure accurate calibration.^{[5][7][8][9]}

Q5: How often should I perform an efficiency calibration with ^{140}La ?

A5: The frequency of calibration depends on the stability of your detector system and the requirements of your measurements. It is good practice to check the calibration periodically.^[10] A recalibration is necessary if there are any significant changes to the experimental setup, such as alterations in the detector-source geometry, electronics, or after any maintenance.^[10] Temperature fluctuations can also cause calibration drift, necessitating more frequent checks.^[10]

Troubleshooting Guide

Problem	Possible Causes	Solutions
Distorted or broadened peaks in the ^{140}La spectrum	<ul style="list-style-type: none">- Improper settings in the data acquisition system (e.g., amplifier gain, shaping time).- High counting rates leading to pulse pile-up.- Incorrect detector bias voltage.- Issues with electronic components (e.g., preamplifier, ADC).	<ul style="list-style-type: none">- Optimize amplifier gain and shaping time for the energy range of interest.- Increase the source-to-detector distance to reduce the count rate.- Ensure the detector bias voltage is set to the manufacturer's recommended value.- Check all cable connections and test electronic modules individually.
Efficiency values are consistently lower than expected	<ul style="list-style-type: none">- Inaccurate source activity.- Significant true coincidence summing effects.- Incorrect peak area determination.- Self-absorption within the source matrix or intervening materials.	<ul style="list-style-type: none">- Verify the certified activity of the ^{140}La source and account for its decay.- Apply coincidence summing corrections, especially for close geometries.[5][7]- Review the peak integration method and ensure proper background subtraction.[11]- If using a volumetric source, ensure the calibration geometry matches the sample geometry to account for self-absorption.[12][13]
Efficiency values are inconsistent between measurements	<ul style="list-style-type: none">- Instability in the detector system's electronics.- Temperature fluctuations affecting the detector and electronics.- Inconsistent positioning of the calibration source.	<ul style="list-style-type: none">- Allow the electronics to warm up and stabilize before starting measurements.[14]- Maintain a stable ambient temperature in the laboratory.[10]- Use a reproducible source holder to ensure consistent source-to-detector geometry.
Difficulty in fitting the high-energy 1596.2 keV peak	<ul style="list-style-type: none">- Low statistics for the high-energy peak.- Inadequate	<ul style="list-style-type: none">- Increase the counting time to accumulate more counts in the

	energy range setting on the Multi-Channel Analyzer (MCA).- Poor detector resolution at high energies.	1596.2 keV peak.[15]- Ensure the MCA's energy range is set appropriately to include the 1596.2 keV peak.- Verify the detector's specified resolution and check for any degradation.
Calculated activity of an unknown sample is incorrect after calibration	- The geometry of the unknown sample differs from the calibration geometry.- The matrix (composition and density) of the sample is different from the calibration source.- Coincidence summing effects in the sample are different from the calibration source.	- Calibrate using a source with the same geometry and container as the samples to be measured.[13]- If matrices differ, apply correction factors for self-attenuation.[12]- If the sample contains cascading radionuclides, apply appropriate coincidence summing corrections.[4][8]

Experimental Protocols

Protocol 1: Full-Energy Peak Efficiency Calibration of an HPGe Detector using a ^{140}La Point Source

Objective: To determine the full-energy peak efficiency of a High-Purity Germanium (HPGe) detector as a function of energy using a certified ^{140}La point source.

Materials:

- HPGe detector system (detector, preamplifier, amplifier, ADC, MCA)
- Certified ^{140}La point source with known activity
- Reproducible source holder
- Lead shielding
- Gamma-ray analysis software

Procedure:

- System Setup and Stabilization:
 - Power on the HPGe detector and associated electronics. Allow the system to stabilize for at least one hour to minimize thermal drift.[\[14\]](#)
 - Ensure the detector is cooled with liquid nitrogen to its operating temperature.
- Energy Calibration:
 - Perform an energy calibration using a multi-nuclide standard source or a combination of sources covering the energy range of interest (e.g., up to 2 MeV).[\[8\]](#)[\[16\]](#) This establishes the relationship between channel number and gamma-ray energy.
- Background Measurement:
 - Remove all radioactive sources from the vicinity of the detector.
 - Acquire a background spectrum for a counting time sufficient to obtain statistically significant counts in any background peaks. This time should ideally be similar to or longer than the planned source measurement time.
- Source Measurement:
 - Place the ^{140}La point source at a defined and reproducible distance from the detector's endcap (e.g., 10 cm) using the source holder. A larger distance will minimize coincidence summing effects.[\[17\]](#)
 - Acquire a gamma-ray spectrum for a time long enough to achieve a statistical uncertainty of less than 1% for the net area of the principal gamma peaks.[\[12\]](#)
- Data Analysis:
 - Identify the full-energy peaks of ^{140}La in the acquired spectrum.
 - For each prominent peak, determine the net peak area (N) by subtracting the background counts.[\[18\]](#)

- Calculate the full-energy peak efficiency (ϵ) for each gamma-ray energy (E_γ) using the following equation:
 - $\epsilon = N / (t * A * I_\gamma)$
 - Where:
 - N = Net peak area (counts)
 - t = Live counting time (seconds)
 - A = Activity of the ^{140}La source at the time of measurement (Bq), corrected for decay from the certification date.
 - I_γ = Gamma-ray emission probability for the specific energy.
- Efficiency Curve Generation:
 - Plot the calculated efficiency values as a function of gamma-ray energy on a log-log scale.
 - Fit the data points with a suitable function (e.g., polynomial or other empirical function) to generate the efficiency curve for your specific geometry.[\[13\]](#)

Diagrams

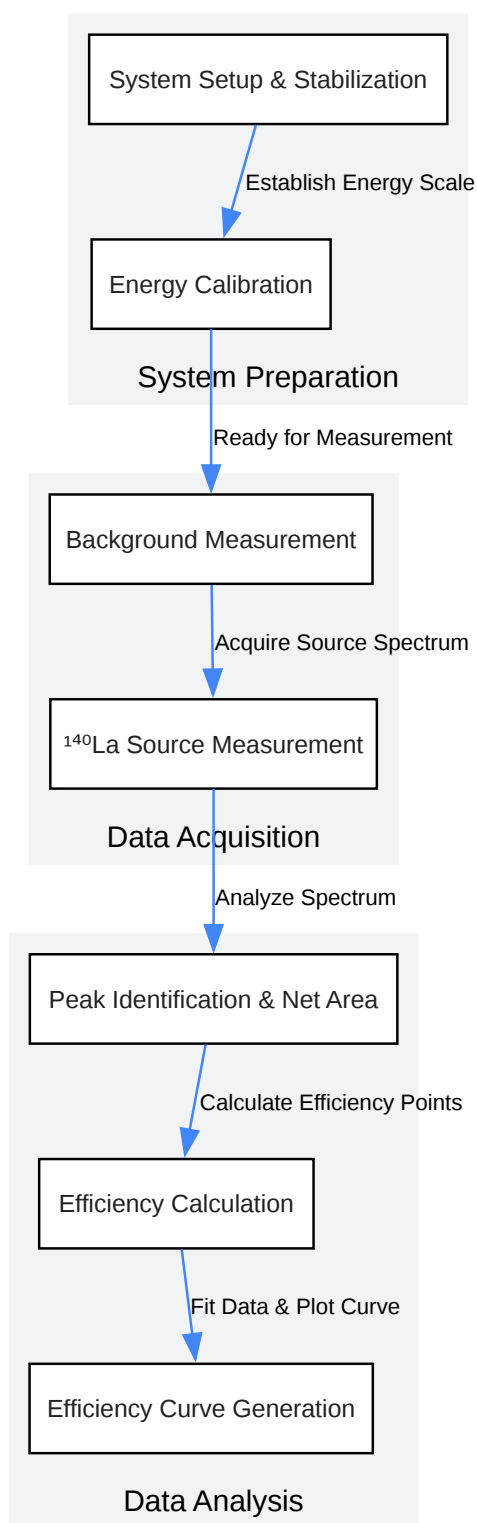


Figure 1: HPGe Detector Efficiency Calibration Workflow

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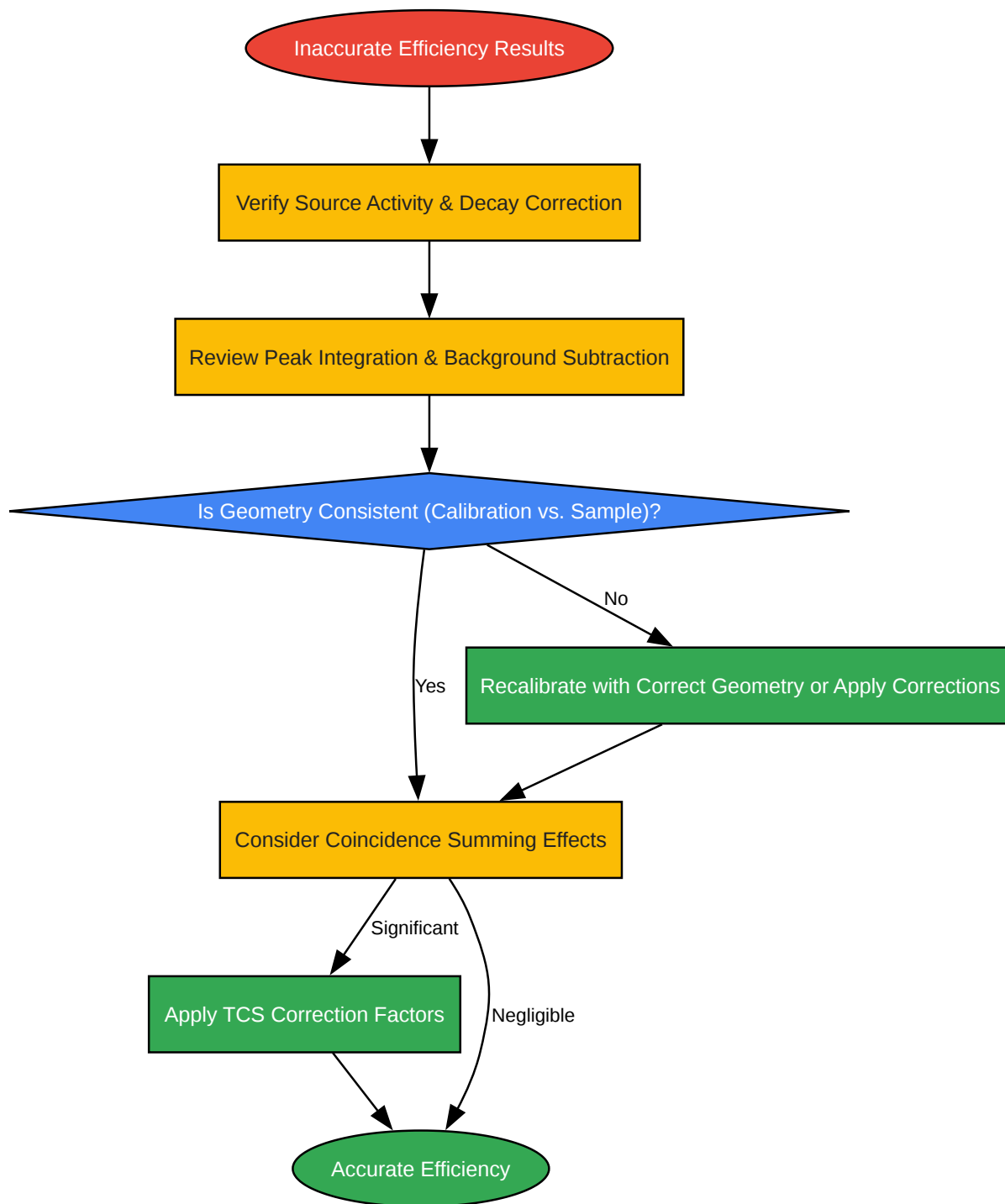


Figure 2: Troubleshooting Logic for Inaccurate Efficiency

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References

- 1. epa.gov [epa.gov]
- 2. nnss.gov [nnss.gov]
- 3. tsapps.nist.gov [tsapps.nist.gov]
- 4. iup.uni-bremen.de [iup.uni-bremen.de]
- 5. researchgate.net [researchgate.net]
- 6. lnhb.fr [lnhb.fr]
- 7. osti.gov [osti.gov]
- 8. irpa.net [irpa.net]
- 9. eproceedings.epublishing.ekt.gr [eproceedings.epublishing.ekt.gr]
- 10. Gamma Calibration Sources – Maximus Energy [maximus.energy]
- 11. industryosq.com [industryosq.com]
- 12. mdpi.com [mdpi.com]
- 13. inis.iaea.org [inis.iaea.org]
- 14. Simplified Efficiency Calibration Methods for Scintillation Detectors Used in Nuclear Remediation [arxiv.org]
- 15. mirion.com [mirion.com]
- 16. djs.si [djs.si]
- 17. pubs.aip.org [pubs.aip.org]
- 18. m.youtube.com [m.youtube.com]
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